molecular formula C9H16N5O10P3 B176457 tenofovir diphosphate CAS No. 166403-66-3

tenofovir diphosphate

Katalognummer: B176457
CAS-Nummer: 166403-66-3
Molekulargewicht: 447.17 g/mol
InChI-Schlüssel: IACQCQDWSIQSRP-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tenofovir diphosphate is the active metabolite of tenofovir, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in the treatment of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infections. This compound works by inhibiting the reverse transcriptase enzyme, which is crucial for viral replication .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tenofovir diphosphate involves multiple steps, starting from the precursor tenofovir. The process typically includes phosphorylation reactions to convert tenofovir into its diphosphate form. The reaction conditions often involve the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of suitable solvents and catalysts .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted tenofovir derivatives .

Wissenschaftliche Forschungsanwendungen

Tenofovirdiphosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Tenofovirdiphosphat übt seine Wirkung aus, indem es die Aktivität des Reverse-Transkriptase-Enzyms hemmt. Es konkurriert mit dem natürlichen Substrat, Desoxyadenosin-5'-triphosphat, um die Einarbeitung in die virale DNA. Einmal eingebaut, bewirkt es die Beendigung der DNA-Kette und verhindert so die weitere Virusreplikation . Die molekularen Ziele umfassen das Reverse-Transkriptase-Enzym und den viralen DNA-Syntheseweg .

Ähnliche Verbindungen:

Vergleich:

Tenofovirdiphosphat zeichnet sich durch seine hohe Potenz, seine breite antivirale Aktivität und seine entscheidende Rolle sowohl bei der Behandlung als auch bei der Vorbeugung von HIV- und HBV-Infektionen aus.

Wirkmechanismus

Tenofovir diphosphate exerts its effects by inhibiting the activity of the reverse transcriptase enzyme. It competes with the natural substrate, deoxyadenosine 5’-triphosphate, for incorporation into the viral DNA. Once incorporated, it causes termination of the DNA chain, thereby preventing further viral replication . The molecular targets include the reverse transcriptase enzyme and the viral DNA synthesis pathway .

Vergleich Mit ähnlichen Verbindungen

Comparison:

This compound stands out due to its high potency, broad antiviral activity, and its critical role in both treatment and prevention of HIV and HBV infections.

Biologische Aktivität

Tenofovir diphosphate (TFV-DP) is the active metabolite of tenofovir, a nucleotide analog used primarily in the treatment and prevention of HIV and hepatitis B virus (HBV) infections. This article explores the biological activity of TFV-DP, focusing on its pharmacodynamics, efficacy in clinical settings, and implications for HIV prevention strategies.

Pharmacological Mechanism

Inhibition of Viral Replication
TFV-DP exerts its antiviral effects by inhibiting viral replication through competitive inhibition of the reverse transcriptase enzyme. It competes with the natural substrate deoxyadenosine 5′-triphosphate (dATP) for incorporation into viral DNA during transcription. This incorporation leads to chain termination, effectively halting viral replication .

Pharmacokinetics

Conversion and Accumulation
Tenofovir is administered as prodrugs, namely tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), which are converted to TFV in the body. TDF is hydrolyzed in the plasma, while TAF is metabolized intracellularly to yield TFV. Once formed, TFV is phosphorylated to TFV-DP, which has a long half-life of approximately 17 days and can accumulate up to 25-fold from the first dose to steady state .

Efficacy in HIV Prevention

Clinical Studies and Findings
Numerous studies have demonstrated the efficacy of TFV-DP in reducing HIV acquisition risk. For instance, a study indicated that a concentration of 16 fmol/10^6 PBMCs of TFV-DP was associated with a 90% reduction in HIV acquisition risk . Additionally, higher concentrations were linked with increased protective effects, establishing a dose-response relationship.

Study TFV-DP Concentration (fmol/10^6 cells) Reduction in HIV Acquisition Risk
Control Group-0%
One-Dose Group15.840%
Two-Dose Group30.783%
EC90 Value22.690%

Case Studies

Post-Exposure Prophylaxis (PEP)
In a case report involving post-exposure prophylaxis with tenofovir/emtricitabine, patients showed significant changes in blood counts but also demonstrated effective viral suppression when monitored for TFV-DP levels . This highlights the importance of monitoring drug levels to ensure adherence and efficacy.

Adherence Monitoring

Dried Blood Spots (DBS)
Research has shown that measuring TFV-DP levels in dried blood spots can serve as a reliable indicator of adherence to antiretroviral therapy. A strong correlation exists between higher TFV-DP concentrations and virologic suppression (<20 copies/mL), emphasizing the role of adherence in successful treatment outcomes .

Eigenschaften

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N5O10P3/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACQCQDWSIQSRP-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N5O10P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420498
Record name TNV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166403-66-3
Record name TNV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tenofovir diphosphate
Reactant of Route 2
Reactant of Route 2
tenofovir diphosphate
Reactant of Route 3
tenofovir diphosphate
Reactant of Route 4
Reactant of Route 4
tenofovir diphosphate
Reactant of Route 5
tenofovir diphosphate
Reactant of Route 6
tenofovir diphosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.